molecular formula C10H18Cl2N2O B1473409 1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 2098021-90-8

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1473409
CAS No.: 2098021-90-8
M. Wt: 253.17 g/mol
InChI Key: ZQDOKEFQMHGODM-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a furan-3-ylmethyl substituent at the 1-position and an amine group at the 4-position, formulated as a dihydrochloride salt. This structural motif is common in medicinal chemistry, where the piperidine scaffold serves as a versatile building block for drug candidates. The dihydrochloride salt enhances aqueous solubility and stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h3,6,8,10H,1-2,4-5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOKEFQMHGODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=COC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride exhibits several mechanisms of action, primarily through interactions with various biological targets:

  • Histone Acetyltransferase Inhibition : The compound has been shown to inhibit histone acetyltransferase (HAT) activity, particularly that of the p300 enzyme, which plays a critical role in gene transcription regulation. Inhibition studies revealed an IC50 value of 8.6 μM for related compounds, suggesting moderate inhibitory activity against this target .
  • Antitumor Activity : Research indicates that piperidine derivatives, including those similar to 1-(furan-3-ylmethyl)piperidin-4-amine, exhibit cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 1.6 μM to 10 μM against different tumor types .

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for related compounds and derivatives:

CompoundTarget/ActivityIC50 (μM)
1-(Furan-3-ylmethyl)piperidin-4-amineHAT p300 inhibition8.6
Piperidine derivative AAntitumor (HeLa cells)1.6
Piperidine derivative BAntitumor (MCF-7 cells)2.8
Piperidine derivative CAntitumor (SH-SY5Y cells)10

Antitumor Studies

In vitro studies have demonstrated that piperidine derivatives can significantly reduce cell viability in various cancer cell lines. For example, a study involving human cervical adenocarcinoma (HeLa) and mammary duct adenocarcinoma (MCF-7) cells showed that these compounds could induce apoptosis and inhibit proliferation effectively .

Antimicrobial Activity

Preliminary assessments have indicated that derivatives of 1-(furan-3-ylmethyl)piperidin-4-amine may possess antimicrobial properties. In particular, compounds with similar structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Neuroprotective Effects

Research into the neuroprotective potential of piperidine derivatives has suggested that they may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds exhibiting this property could provide insights into developing treatments for cognitive disorders .

Scientific Research Applications

Research indicates that 1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride exhibits a range of biological activities, including potential anti-cancer properties. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets.

Case Study: Antitumor Activity

In a study investigating the cytotoxic effects of piperidine derivatives, 1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride was tested against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Pharmacological Applications

The compound's pharmacological potential extends to several therapeutic areas:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research has indicated that derivatives of piperidine can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory conditions.
  • Neuroprotective Properties : Given the structural attributes of piperidine compounds, there is ongoing research into their neuroprotective effects, particularly in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity
AntioxidantPotential to reduce oxidative stress
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePossible protective effects on neurons

Research Trends and Future Directions

The ongoing research on 1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride indicates a growing interest in its multifaceted applications. Future studies are likely to focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic efficacy.
  • Clinical Trials : Advancing promising findings from preclinical models to clinical settings for evaluation in human subjects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural features, molecular weights, and properties of analogous compounds:

Compound Name Substituent Molecular Weight Key Properties/Notes Reference
1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride Furan-3-ylmethyl N/A Expected enhanced solubility due to dihydrochloride; furan’s electron-rich O atom
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl 308.20 Research use; no GHS hazards reported
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidin-2-yl 251.16 Acute oral toxicity (H302), skin irritation (H315)
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride 3-Trifluoromethylbenzyl 331.20 High lipophilicity; potential metabolic stability
1-(4-Methylpentyl)piperidin-4-amine dihydrochloride 4-Methylpentyl (aliphatic) 257.25 Increased hydrophobicity; may improve membrane permeability
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, furan) introduce π-π interactions for target binding, while aliphatic chains (e.g., 4-methylpentyl) enhance lipophilicity and membrane penetration .
  • Electron-Donating vs. Electron-Withdrawing Groups: The furan ring’s oxygen atom donates electron density, contrasting with nitro (-NO₂) or trifluoromethyl (-CF₃) groups, which withdraw electrons. This affects electronic interactions in biological systems .
  • Salt Forms : Dihydrochloride salts are prevalent across analogs (e.g., ), improving solubility and crystallinity for formulation.

Preparation Methods

Protection of 4-Aminopiperidine and Selective N-Alkylation

A relevant patented method for preparing substituted piperidin-4-amines involves the selective protection of the primary amine on 4-aminopiperidine using benzophenone as a protecting group. This strategy exploits the difference in reactivity between primary and secondary amines to enable selective alkylation at the secondary amine nitrogen.

Stepwise process:

Step Description Conditions Notes
1 Protection of 4-aminopiperidine with benzophenone Reflux in toluene, molar ratio 1:1-1.2 (4-aminopiperidine:benzophenone), with catalyst or drying agent (e.g., BF3·Et2O or 4A molecular sieve) Intermediate I formed; purified by recrystallization (ethanol/heptane)
2 Deprotonation of free secondary amine in Intermediate I THF solvent, 0 °C, using alkali such as NaH or n-BuLi (1-1.5 equivalents) Prepares the nitrogen for nucleophilic substitution
3 N-Alkylation with alkyl bromide Addition of 3-methoxypropyl bromide (1.1-1.5 equivalents), stirred at room temperature for 3-5 hours Alkylation occurs selectively at secondary amine
4 Deprotection Addition of 10% aqueous HCl (1.5-2 equivalents), extraction with ethyl acetate, removal of benzophenone Benzophenone recovered for reuse
5 Isolation of product Basification of aqueous layer to pH 13-14, extraction with dichloromethane, drying and concentration Yields 1-(3-methoxycarbonylpropyl)piperidin-4-amine

This method, while described for a 3-methoxypropyl substituent, can be adapted for furan-3-ylmethyl bromide as the alkylating agent to synthesize 1-(furan-3-ylmethyl)piperidin-4-amine.

Direct Alkylation of 4-Aminopiperidine

An alternative approach involves direct alkylation of 4-aminopiperidine with furan-3-ylmethyl halides under controlled conditions, often requiring protection of the primary amine to avoid polyalkylation. The use of protecting groups or selective reaction conditions is critical to achieve mono-substitution on the piperidine nitrogen.

Formation of Dihydrochloride Salt

After synthesis of the free base 1-(furan-3-ylmethyl)piperidin-4-amine, conversion to the dihydrochloride salt is achieved by treatment with concentrated hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and handling properties.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Comments
Starting material 4-Aminopiperidine Commercially available
Protection Benzophenone, toluene reflux Molar ratio 1:1-1.2; catalyst (BF3·Et2O) or drying agent (4A molecular sieve)
Deprotonation NaH or n-BuLi in THF at 0 °C 1-1.5 equivalents
Alkylating agent Furan-3-ylmethyl bromide (analogous to 3-methoxypropyl bromide) 1.1-1.5 equivalents; room temperature, 3-5 hours
Deprotection 10% aqueous HCl, room temperature 1.5-2 equivalents HCl
Salt formation Concentrated HCl treatment Yields dihydrochloride salt
Purification Recrystallization or extraction Ethanol/heptane or organic solvent extraction

Notes on Industrial Scale and Recyclability

  • The benzophenone protecting group can be recovered and recycled, enhancing process sustainability.
  • The synthetic sequence is amenable to scale-up due to straightforward reaction steps and mild conditions.
  • Use of selective protection and deprotonation ensures high regioselectivity and product purity.

Q & A

Q. What are the recommended synthetic routes for 1-(furan-3-ylmethyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

The compound can be synthesized via Mannich reactions , a method validated for structurally similar piperidine derivatives. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones, achieving yields of 87–98% . To optimize purity, column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization in ethanol or acetonitrile is recommended. Purity should be confirmed via HPLC (e.g., Primesep 100 column, mobile phase: water/acetonitrile/sulfuric acid buffer, UV detection at 200 nm) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify the furan and piperidine moieties.
  • Elemental analysis to confirm stoichiometry (C, H, N, Cl).
  • Mass spectrometry (ESI-MS) for molecular ion validation.
  • HPLC with UV detection to assess purity (>95%) and identify impurities .
  • Melting point analysis (if data is available; otherwise, DSC/TGA for thermal stability) .

Q. What are the key safety precautions for handling this compound in the laboratory?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles, and respiratory protection (e.g., P95 mask for particulates) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Q. How should this compound be stored to ensure long-term stability?

Store in a dry, cool environment (room temperature, desiccated) away from light. Use airtight glass containers to prevent moisture absorption or oxidation. Avoid incompatible materials like strong oxidizing agents .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

  • Solubility: Likely soluble in water and polar solvents (e.g., methanol, DMSO), though experimental validation is required.
  • Stability: Stable under standard lab conditions but may decompose at high temperatures (>200°C) or in acidic/basic environments. Monitor for hazardous byproducts (e.g., HCl, furan derivatives) .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

Use a mixed-mode column (Primesep 100) with an isocratic mobile phase (e.g., 70:30 water:acetonitrile + 0.1% H₂SO₄). Adjust retention times by varying buffer pH (2.5–3.5) or organic modifier concentration. Validate the method for linearity (R² >0.99), LOD/LOQ, and precision (%RSD <2%) .

Q. What strategies mitigate instability during in vitro biological assays?

  • Buffer selection: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.
  • Temperature control: Store stock solutions at –20°C and avoid repeated freeze-thaw cycles.
  • Antioxidants: Add 0.1% ascorbic acid to prevent oxidation of the furan ring .

Q. How does the compound’s reactivity impact its use in coupling reactions (e.g., amide bond formation)?

The primary amine group on the piperidine ring is reactive toward acylating agents (e.g., NHS esters) and carboxylic acids (via EDC/HOBt coupling). However, the furan methyl group may sterically hinder reactions; optimize molar ratios (1:1.2 substrate:reagent) and reaction times (12–24 hrs) .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., receptor binding)?

  • Radioligand binding assays for GPCR targets (e.g., serotonin or dopamine receptors, based on piperidine analogs) .
  • Cell viability assays (MTT/XTT) to screen for cytotoxicity (IC₅₀ values).
  • Enzyme inhibition studies (e.g., kinase or protease panels) using fluorescence-based protocols .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

  • Modify the furan ring: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Vary the piperidine substituents: Replace the methyl group with bulkier alkyl chains to probe steric effects.
  • Assess salt forms: Compare dihydrochloride with free base for solubility and bioavailability .

Q. How should conflicting toxicity data from literature be addressed?

While acute oral toxicity (LD₅₀) data is unavailable for this compound, extrapolate from structurally similar piperidine derivatives. For example, 1-(2-morpholinoethyl)-4-phenylpiperidyl phenyl ketone dihydrochloride showed an LD₅₀ of 161 mg/kg in mice . Conduct in vivo toxicity studies (OECD Guideline 423) and compare with computational predictions (e.g., ProTox-II) .

Q. What advanced techniques identify and quantify impurities in bulk samples?

  • LC-MS/MS to detect low-abundance impurities (e.g., des-methyl analogs).
  • NMR-based metabolomics to profile degradation products.
  • ICP-OES for heavy metal contamination screening (if metal catalysts are used in synthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride
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1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride

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